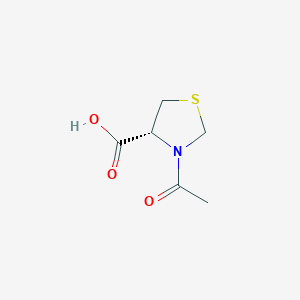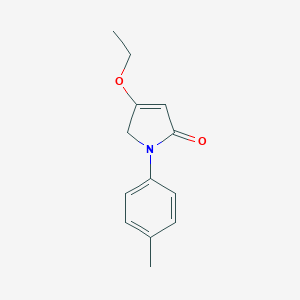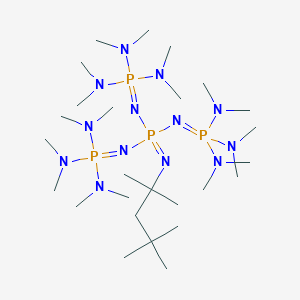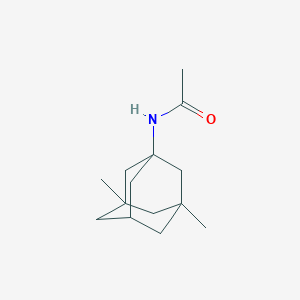![molecular formula C10H8 B132426 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene CAS No. 144597-22-8](/img/structure/B132426.png)
3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene, also known as EBOT, is a bicyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. EBOT is a highly reactive molecule that contains both an alkyne and an alkene group, making it a versatile building block for the synthesis of various organic compounds. In
Mécanisme D'action
The mechanism of action of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene is not well understood, but it is believed to interact with biological molecules such as proteins and nucleic acids. 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has been shown to inhibit the activity of various enzymes, including proteases and kinases, which play important roles in cellular processes such as signal transduction and metabolism. Additionally, 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has been reported to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Effets Biochimiques Et Physiologiques
3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene can inhibit the growth of cancer cells and induce apoptosis. 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has also been shown to have anti-inflammatory and analgesic effects in animal models. However, the toxicity of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has not been thoroughly investigated, and its safety for human use is still unknown.
Avantages Et Limitations Des Expériences En Laboratoire
3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has several advantages as a building block for the synthesis of organic compounds. Its versatility allows for the introduction of different functional groups and stereochemistry, making it a valuable tool for drug discovery and materials science. However, the high reactivity of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene can also be a limitation, as it requires careful handling and storage. Additionally, the synthesis of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene can be challenging, and the yield can be low under certain conditions.
Orientations Futures
There are several future directions for research on 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene. One area of interest is the development of new drugs and materials using 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene as a building block. The potential anticancer activity of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene also warrants further investigation, including studies on its mechanism of action and toxicity. Additionally, the synthesis of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene can be optimized to improve the yield and reduce the environmental impact. Overall, 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has the potential to be a valuable tool for the development of new drugs and materials, and further research is needed to fully understand its properties and applications.
Méthodes De Synthèse
The synthesis of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene involves the reaction of 1,3-cyclohexadiene with acetylene gas in the presence of a catalyst such as palladium or nickel. The reaction proceeds through a series of intermediate steps, resulting in the formation of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene as the final product. The yield of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
Applications De Recherche Scientifique
3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has been widely used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene can be functionalized at both the alkyne and alkene groups, allowing for the introduction of different functional groups and stereochemistry. This versatility has made 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene a valuable tool for the development of new drugs and materials.
Propriétés
IUPAC Name |
3-ethynylbicyclo[4.2.0]octa-1(6),2,4-triene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-8-3-4-9-5-6-10(9)7-8/h1,3-4,7H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJGDXMIUPGDCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(CC2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451142 |
Source


|
| Record name | 3-Ethynylbicyclo[4.2.0]octa-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene | |
CAS RN |
144597-22-8 |
Source


|
| Record name | 3-Ethynylbicyclo[4.2.0]octa-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)


